molecular formula C27H29INO10+ B1235279 4'-Deoxy-4'-iododoxorubicin

4'-Deoxy-4'-iododoxorubicin

Cat. No. B1235279
M. Wt: 654.4 g/mol
InChI Key: PDQGEKGUTOTUNV-TZSSRYMLSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-deoxy-4'-iododoxorubicinium is an organoiodine compound. It derives from a doxorubicin. It is a conjugate base of a 4'-deoxy-4'-iododoxorubicin.

Scientific Research Applications

Molecular Structure and Interaction with DNA

  • 4'-Deoxy-4'-iododoxorubicin, a halogenated anthracycline derivative, exhibits altered pharmacological properties and a different spectrum of antitumor activity compared to its parent compounds. Studies reveal that its iodine substituent affects the solvent environment around DNA structures, potentially influencing its interaction with DNA and DNA-binding proteins (Berger et al., 1996).

Binding Properties with DNA and Nucleosomes

  • The drug demonstrates unique binding characteristics to DNA and nucleosomes, showing a preference for nucleosomal structures and displaying cooperative binding to isolated DNA. This distinct behavior is attributed to its lower pKa and higher lipophilicity compared to other anthracyclines (Cera & Palumbo, 1991).

In Vitro Cytotoxicity and Spectrum of Activity

  • In vitro, 4'-Deoxy-4'-iododoxorubicin shows higher cytotoxicity against various human and murine cell lines than doxorubicin. It also demonstrates a broad spectrum of activity, including effectiveness against doxorubicin-resistant cell lines and murine leukemia, as well as activity following oral administration (Barbieri et al., 1987).

Comparative In Vitro Potency

  • In the human tumor clonogenic assay, 4'-Deoxy-4'-iododoxorubicin showed greater potency and cytotoxicity in vitro compared to doxorubicin and other anthracyclines. This indicates its potential clinical interest due to its oral activity and lower cardiotoxicity (Schwartz & Salmon, 2004).

Intracellular Mapping in Multidrug Resistant Cells

  • Studies using Electron Spectroscopic Imaging (ESI) show that 4'-Deoxy-4'-iododoxorubicin's primary intracellular target is nuclear DNA, with the Golgi apparatus playing a role in its intracellular transport. This was observed in both sensitive and multidrug resistant human breast carcinoma cells (Diociaiuti et al., 1997).

Pharmacokinetics and Metabolism in Humans

  • The pharmacokinetics of 4'-Deoxy-4'-iododoxorubicin in humans suggest extensive metabolism to a 13-dihydroderivative, with a significant relationship between drug and metabolite concentrations and hematologic toxicity, implying a potential for guiding dosage in clinical trials (Robert et al., 1992).

properties

Molecular Formula

C27H29INO10+

Molecular Weight

654.4 g/mol

IUPAC Name

[(2S,3S,4S,6R)-3-iodo-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

InChI

InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/p+1/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

PDQGEKGUTOTUNV-TZSSRYMLSA-O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Deoxy-4'-iododoxorubicin
Reactant of Route 2
4'-Deoxy-4'-iododoxorubicin
Reactant of Route 3
4'-Deoxy-4'-iododoxorubicin
Reactant of Route 4
4'-Deoxy-4'-iododoxorubicin
Reactant of Route 5
4'-Deoxy-4'-iododoxorubicin
Reactant of Route 6
4'-Deoxy-4'-iododoxorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.